molecular formula C14H12O2 B8792033 Tetrahydroanthraquinone CAS No. 4923-66-4

Tetrahydroanthraquinone

Cat. No. B8792033
CAS RN: 4923-66-4
M. Wt: 212.24 g/mol
InChI Key: OTBHDFWQZHPNPU-UHFFFAOYSA-N
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Description

Tetrahydroanthraquinone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydroanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydroanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4923-66-4

Product Name

Tetrahydroanthraquinone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2

InChI Key

OTBHDFWQZHPNPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The liquid taken off at the sump of the quencher is divided into two partial streams. One partial stream, for example about 0.1 to 10%, preferably about 0.3 to 1.5%, of the total stream, is withdrawn from the system. This partial stream which is withdrawn contains the naphthoquinone and phthalic anhydride, isolated by the process according to the invention, in the form of a solution in naphthalene. This process product can be worked up to give pure naphthoquinone and pure phthalic anhydride but it is preferably further used directly, for example for the preparation of anthraquinone by reacting the process product with butadiene to give tetrahydroanthraquinone and subsequently converting this to anthraquinone. Preferably, the amount of process product which is withdrawn from the process corresponds to the amount of naphthoquinone and phthalic anhydride which is introduced into the quencher with the feed gas.
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Synthesis routes and methods II

Procedure details

Process for the isolation of purified anthraquinone from crude anthraquinone which has been obtained by oxidation of naphthalene to give naphthoquinone, reaction of the oxidation product with butadiene to give tetrahydroanthraquinone, oxy-dehydrogenation of the reaction product with molecular oxygen to give a crude anthraquinone and optionally removal of naphthalene, phthalic anhydride and low-boiling substances from this crude anthraquinone, which comprises treating said crude anthraquinone with an oxygen compound of the elements of the first and/or second main group of the Periodic System in solid, pulverulent form and in an amount of 0.1 to 20% by weight relative to said crude anthraquinone at an elevated temperature, optionally in the presence of an organic solvent, and then isolating purified anthraquinone by subliming the pretreated anthraquinone in the presence of said oxygen compound at a temperature of about 190° to about 290° C. and a pressure of about 1 to about 90 mm Hg and then desubliming it under the same pressure, or by vaporizing the pretreated anthraquinone at a temperature of about 290° to about 380° C. and a pressure of about 90 to about 760 mm Hg and condensing the vapour under a pressure of about 90 to about 760 mm Hg.
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